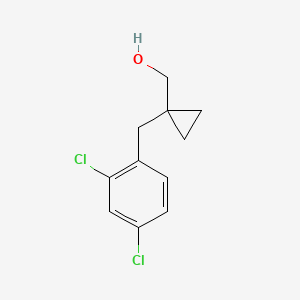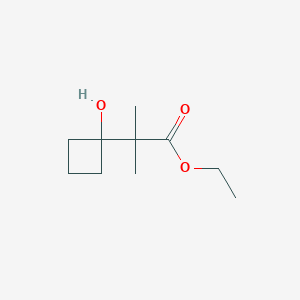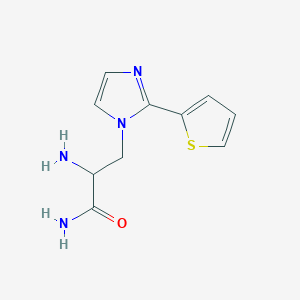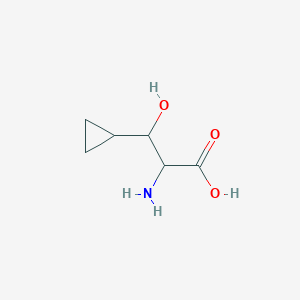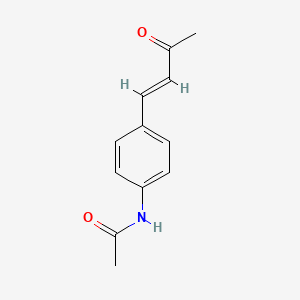
4'-(3-Oxo-1-butenyl)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide is an organic compound with the molecular formula C12H13NO2. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 3-oxobut-1-en-1-yl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 3-oxobut-1-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the compound using reducing agents such as sodium borohydride can yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- N-(4-(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)phenyl)acetamide
Uniqueness
N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
55420-72-9 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N-[4-[(E)-3-oxobut-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C12H13NO2/c1-9(14)3-4-11-5-7-12(8-6-11)13-10(2)15/h3-8H,1-2H3,(H,13,15)/b4-3+ |
Clave InChI |
AMXOFEWEPYFRPN-ONEGZZNKSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC=C(C=C1)NC(=O)C |
SMILES canónico |
CC(=O)C=CC1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)


![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)
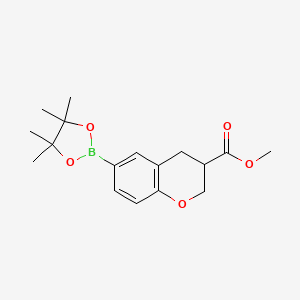

![2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)
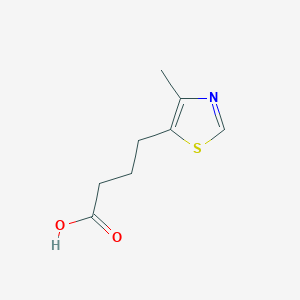
![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)
